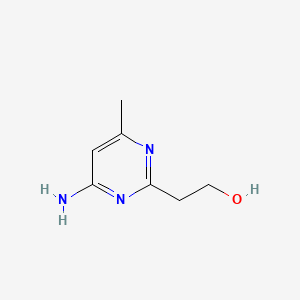
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Amino-6-methylpyrimidin-2-yl)ethanol” is a chemical compound with the molecular formula C7H11N3O . It is used in scientific research and exhibits intriguing properties that make it invaluable for various applications, such as drug discovery, organic synthesis, and biochemical studies.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem and ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.科学的研究の応用
Synthesis and Characterization
Synthesis Methodologies : Research has focused on developing efficient synthesis methodologies for related pyrimidine derivatives. For instance, a solvent-free protocol has been developed for synthesizing 2-aminopyrimidine derivatives, demonstrating a more efficient and simpler method than conventional approaches (Khan et al., 2015). Similarly, the synthesis of ethyl 7,12-dihydro-1,3,6,7,12-pentaazapleiadene-5-carboxylates showcases a novel one-pot methodology, highlighting the chemical versatility of pyrimidine derivatives (Basetti et al., 2015).
Characterization of Derivatives : Studies have also focused on the characterization of pyrimidine derivatives, such as the investigation into the vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine. This combined experimental and theoretical approach provided insights into the structural and electronic characteristics of pyrimidine compounds (Faizan et al., 2017).
Chemical Properties and Reactions
Chemical Reactivity : The reactivity of pyrimidine derivatives under various conditions has been a subject of study, with research detailing the regioselectivity of methylation of specific pyrimidine compounds in different solvents. This highlights the influence of solvent on chemical reactions involving pyrimidine derivatives (Erkin & Krutikov, 2006).
Application in Coordination Chemistry : The structural flexibility and coordination chemistry of pyrimidine derivatives have been explored, with studies detailing the formation of Cu(II) complexes. This research sheds light on the potential application of pyrimidine derivatives in developing new materials with specific chemical properties (Keypour et al., 2015).
Advanced Materials and Biological Activity
Development of Advanced Materials : The utility of pyrimidine derivatives in the creation of advanced materials is exemplified by the synthesis of aminopyridine and 4-nitrophenol adducts. This work not only demonstrates the structural diversity achievable with pyrimidine derivatives but also hints at potential applications in nonlinear optics and other advanced technologies (Draguta et al., 2013).
Biological Activity : The antimicrobial properties of pyrimidine derivatives have been investigated, with some compounds showing promising activity against various bacterial strains. This suggests the potential of pyrimidine derivatives in pharmaceutical applications, particularly as antimicrobial agents (Mohammad et al., 2017).
作用機序
Target of Action
It is known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is known that 2-aminopyrimidines can act as nucleophiles, attacking aldehyde carbon . This suggests that 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the antitrypanosomal and antiplasmodial activities of 2-aminopyrimidine derivatives , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.
Result of Action
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.
特性
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXASNLLLBIAPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

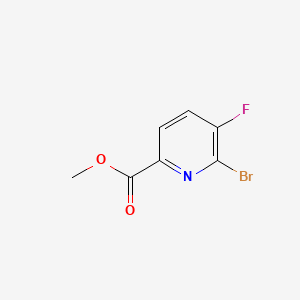
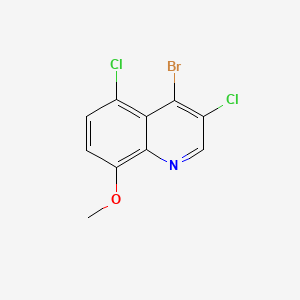
![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)
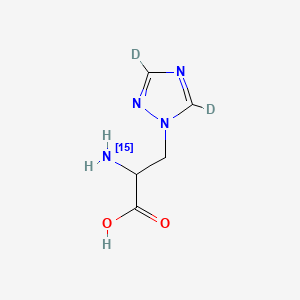

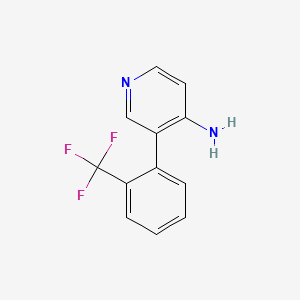
![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
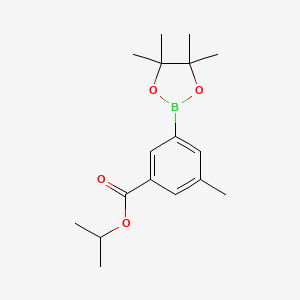
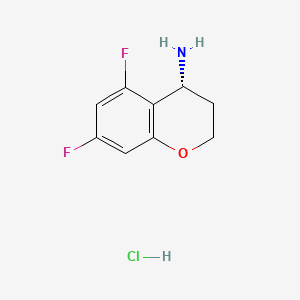

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

